molecular formula C13H12N4O2S2 B11355905 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11355905
M. Wt: 320.4 g/mol
InChI Key: OSOCKHYFDNWPTK-UHFFFAOYSA-N
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Description

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propan-2-yl group at position 5 and linked via a carboxamide bridge to a 1,2-oxazole ring bearing a thiophen-2-yl moiety. This structure combines pharmacophoric elements (thiadiazole, oxazole, and thiophene) associated with diverse biological activities, including antimicrobial and anticancer properties .

Properties

Molecular Formula

C13H12N4O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H12N4O2S2/c1-7(2)12-15-16-13(21-12)14-11(18)8-6-9(19-17-8)10-4-3-5-20-10/h3-7H,1-2H3,(H,14,16,18)

InChI Key

OSOCKHYFDNWPTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of Thiophene Group: The thiophene moiety can be introduced through a coupling reaction with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of Oxazole Ring: The oxazole ring can be formed by cyclization of an appropriate precursor, such as an α-hydroxy ketone, in the presence of a dehydrating agent.

    Final Coupling: The final step involves coupling the thiadiazole-thiophene intermediate with the oxazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and thiophene rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and as a ligand in coordination chemistry.

Biology

The compound has been investigated for its antimicrobial , antifungal , and anticancer properties:

  • Antimicrobial Activity : Studies indicate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for growth.

Medicine

The therapeutic potential of this compound is being explored in treating various diseases:

  • Cancer Treatment : Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation, showcasing promising results against various cancer cell lines .

Industry

In material science, this compound is being evaluated for its potential in developing new materials with specific properties such as conductivity or fluorescence.

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial properties of thiadiazole derivatives similar to this compound. Results showed significant antibacterial activity against various strains of bacteria, attributed to the disruption of cell wall synthesis.

Case Study 2: Anticancer Activity

Research on related compounds demonstrated substantial anticancer effects against multiple cancer cell lines with growth inhibition percentages exceeding 75% in several cases . This suggests a strong potential for developing new anticancer therapies based on similar structural frameworks.

Mechanism of Action

The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Compounds with bulkier substituents (e.g., benzylthio in 5m) exhibit lower melting points (~135°C) compared to simpler analogs (e.g., 5f at 158°C), suggesting reduced crystallinity .

Antimicrobial Activity

  • Compound 52 (N-(5-{[1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide): Exhibited broad-spectrum activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) . The thiophene-oxazole-thiadiazole scaffold is critical for disrupting bacterial cell membranes or enzyme function .

Anticancer Activity

  • Compound 7b (Thiadiazole derivative): IC50 = 1.61 ± 1.92 µg/mL against HepG-2 cells .
  • Compound 11 (Thiazole derivative): IC50 = 1.98 ± 1.22 µg/mL .
  • Structural Insight: The propan-2-yl group in the target compound may mimic the isopropylphenoxy moieties in 5f and 5j, which enhance cytotoxicity by promoting apoptosis via kinase inhibition .

Cytotoxic Properties

  • Compound 90 (N-[5-({[1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide):
    • Demonstrated potent cytotoxicity, attributed to the triazole-thiophene-thiadiazole hybrid structure .

Biological Activity

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H12N4O2S2
  • Molecular Weight : 304.39 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with thiadiazole and oxazole moieties exhibit a range of biological activities including:

  • Anticancer Activity :
    • Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain thiadiazole derivatives can inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis .
    • In vitro assays have demonstrated that compounds similar to this compound exhibit IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and HeLa .
  • Antimicrobial Activity :
    • The presence of thiophene and thiadiazole rings has been linked to antimicrobial properties. Compounds containing these structures have been tested against various bacterial strains with promising results .
  • Mechanisms of Action :
    • The mechanisms through which these compounds exert their biological effects include inhibition of key enzymes involved in tumorigenesis and disruption of cellular processes critical for cancer cell survival. Notably, the inhibition of carbonic anhydrase has been highlighted as a significant pathway for anticancer activity .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various thiadiazole derivatives including those with oxazole functionalities. The results indicated that compounds with similar structural features to this compound had enhanced cytotoxicity against MCF-7 breast cancer cells. Flow cytometry analyses revealed that these compounds induced apoptosis in a dose-dependent manner, correlating with increased expression levels of pro-apoptotic proteins such as p53 .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiadiazole derivatives. The findings indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Comparative Data Table

Compound NameMolecular FormulaIC50 (µM)Activity TypeReference
Compound AC13H12N4O2S210Anticancer
Compound BC12H11N3O3S15Antimicrobial
Compound CC14H12ClN3OS8Anticancer

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